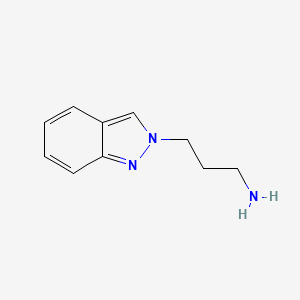

3-(2H-Indazol-2-yl)propan-1-amine

Description

Significance of the Indazole Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology

The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. researchgate.net Though relatively rare in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, making them crucial components in numerous commercially available drugs. austinpublishinggroup.comnih.gov This heterocycle is found in medications used for treating cancer, inflammation, nausea, and other conditions. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a wide diversity of chemical structures and biological functions. nih.gov Researchers have successfully developed indazole-based compounds with anticancer, anti-inflammatory, antibacterial, anti-HIV, and neuroprotective properties. researchgate.netexlibrisgroup.com The structural rigidity and aromatic nature of the indazole nucleus provide a stable platform for the precise orientation of functional groups, enabling targeted interactions with biological macromolecules like enzymes and receptors. nih.gov Several FDA-approved drugs, including Niraparib (an anticancer agent) and Benzydamine (an anti-inflammatory agent), feature the indazole core, highlighting its therapeutic importance. nih.gov

Unique Attributes of 2H-Indazole Tautomers and their Relevance in Drug Discovery

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on the nitrogen atoms of the pyrazole ring defines these forms. The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov However, the 2H-indazole tautomer, sometimes referred to as isoindazole, possesses unique structural and electronic properties that are highly relevant in drug design. nih.gov

Substitution at the N2 position of the indazole ring, as seen in 3-(2H-Indazol-2-yl)propan-1-amine, directs appended functional groups in a different spatial vector compared to substitution at the N1 position. This distinction is critical for optimizing a molecule's fit within the binding site of a biological target. researchgate.net While the 1H-isomer has been more extensively studied, the synthesis and application of 2H-indazoles are of growing interest, as they offer an alternative geometry for scaffold decoration, potentially leading to compounds with novel or improved pharmacological profiles. organic-chemistry.orgresearchgate.net For instance, the activity of some kinase inhibitors is dependent on the specific indazole tautomer used. austinpublishinggroup.com

Overview of Aminoalkyl-Substituted Indazoles as Bioactive Entities

The incorporation of an aminoalkyl chain, such as the propan-1-amine group in the title compound, is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The primary amine group is typically protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in protein targets. mdpi.com

This aminoalkyl side chain introduces flexibility and a basic center to the otherwise rigid indazole scaffold. This combination can be crucial for anchoring a drug to its target and achieving high binding affinity. While this compound itself is not typically a final drug product, it serves as a key intermediate. By reacting the primary amine with other chemical moieties, chemists can construct a library of more complex molecules to screen for biological activity. This approach has been used to develop various classes of bioactive agents, including kinase inhibitors and agents targeting G-quadruplexes. nih.govresearchgate.net

Data and Compound Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 933736-62-0 |

| InChI Key | UJMUFGVVKQNJJH-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. smolecule.combldpharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-indazol-2-ylpropan-1-amine |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-8-9-4-1-2-5-10(9)12-13/h1-2,4-5,8H,3,6-7,11H2 |

InChI Key |

UJMUFGVVKQNJJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)CCCN |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2h Indazole Derivatives with Alkylamine Linkers

Impact of Substituent Modifications on the 2H-Indazole Ring System on Biological Potency

The biological potency of 2H-indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Strategic placement of various functional groups can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.

Analysis of Aryl and Alkyl Group Orientations at C3 and C6 Positions

The C3 and C6 positions of the indazole ring are frequently targeted for substitution to enhance biological activity. Research on various classes of indazole derivatives, such as kinase inhibitors, has demonstrated that the introduction of aryl and alkyl groups at these positions can significantly impact potency.

For instance, in a series of indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), modifications at the C3 position with different phenyl groups led to notable variations in inhibitory activity. The substitution pattern on this phenyl ring was found to be a critical determinant of potency.

Table 1: Effect of C3-Phenyl Substitution on FGFR1 Inhibition

| Compound | C3-Substituent | IC₅₀ (nM) |

|---|---|---|

| 14a | 3-methoxyphenyl (B12655295) | 15 |

| 14b | 3-ethoxyphenyl | 13.2 |

| 14c | 3-isopropoxyphenyl | 9.8 |

The data indicates that increasing the size of the alkoxy group from methoxy (B1213986) to isopropoxy at the meta position of the C3-phenyl ring enhances inhibitory activity. nih.gov Furthermore, the addition of a fluorine atom at the para position of the 3-methoxyphenyl substituent resulted in a nearly three-fold increase in potency, highlighting the favorable impact of specific electronic and steric modifications. nih.gov

Systematic Evaluation of C4, C5, C7, and N3-Substitutions

Systematic evaluation of other positions on the indazole ring has provided further insights into the SAR of this heterocyclic system. Studies on the N-alkylation of substituted indazoles have shown that the electronic nature of substituents at positions C4, C5, and C7 can influence the regioselectivity of alkylation, which in turn affects the biological activity profile. For example, electron-withdrawing groups at the C7 position, such as nitro (NO₂) or methoxycarbonyl (CO₂Me), have been shown to direct alkylation towards the N2 position. nih.gov

In the context of kinase inhibitors, substitutions at various positions have been explored. For instance, in a series of Akt inhibitors, the core indazole scaffold was pivotal for activity. While the primary focus of many studies remains on the more synthetically accessible positions, the less explored C4, C5, and C7 positions offer opportunities for fine-tuning the pharmacological properties of indazole derivatives.

Influence of the Propan-1-amine Side Chain Structure on Target Interaction and Activity Profile

The propan-1-amine side chain at the N2 position is a key determinant of the pharmacological profile of 3-(2H-Indazol-2-yl)propan-1-amine and its analogs. This linker region can engage in crucial interactions with the biological target and its modifications can significantly alter potency and selectivity.

Regiochemical Preferences and the Role of the Amine Linker

The attachment of the alkylamine side chain to the N2 position of the indazole ring is a critical structural feature. The regioselectivity of N-alkylation of the indazole scaffold is influenced by several factors, including the substituents on the indazole ring and the reaction conditions employed. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic control or specific directing groups can favor the formation of the N2-alkylated product. The amine group within the linker is often a key pharmacophoric element, participating in ionic or hydrogen bond interactions with the target protein, such as the acidic residues in the binding pockets of aminergic G-protein coupled receptors.

Effects of Side Chain Length and Functionalization (e.g., Chirality)

The length of the alkylamine linker is a critical parameter. While the propan-1-amine chain is common, variations in the number of methylene (B1212753) units can impact how the terminal amine is presented to its binding partner. An optimal linker length allows the amine to reach and interact effectively with its target site without introducing conformational strain.

Furthermore, the introduction of chirality into the side chain can have a profound effect on biological activity. For example, in a series of Rho-kinase inhibitors with a prolinamido indazole structure, the stereochemistry of the proline moiety was critical for potency. The S-isomer (IC₅₀ = 0.42 μM) was found to be significantly more active than the R-isomer (IC₅₀ = 7.32 μM), demonstrating a clear stereochemical preference in the interaction with the target enzyme. nih.gov Although this example does not have a simple propan-1-amine linker, it highlights the importance of chirality in the side chain of indazole derivatives.

Identification of Key Pharmacophores through SAR Analyses

Through comprehensive SAR studies, key pharmacophoric features of bioactive 2H-indazole derivatives have been identified. A typical pharmacophore model for aminergic receptor antagonists, for instance, often includes a basic amine center and one or more aromatic or hydrophobic regions, separated by specific distances. researchgate.net

For 2H-indazole derivatives with an N-alkylamine side chain, the key pharmacophoric elements can be summarized as:

The 2H-Indazole Core: This bicyclic system acts as a hydrophobic scaffold and its electronic properties can be modulated by substituents.

The Amine Linker: The propan-1-amine chain serves as a flexible spacer, and its length is often critical for optimal target interaction.

The Terminal Amine: This basic group is typically involved in a key ionic or hydrogen bond interaction with the target protein.

The precise arrangement and interplay of these features dictate the affinity and selectivity of the compound for its biological target. For example, in the context of 5-HT₃ receptor antagonists, a pharmacophore model includes a basic amine and an aromatic moiety. nih.gov The 2H-indazole ring can fulfill the role of the aromatic moiety, while the terminal amine of the propan-1-amine side chain provides the crucial basic center.

Biological Activities and Molecular Mechanisms of 2h Indazole Based Compounds

Enzyme Inhibition and Activation

Calcium-Release Activated Calcium (CRAC) Channel Blockade

However, the indazole scaffold is a core component of compounds that have been studied for their effects on CRAC channels. For instance, a series of indazole-3-carboxamides have been identified as potent CRAC channel blockers. nih.gov These compounds were shown to effectively inhibit the influx of calcium in mast cells, a process regulated by CRAC channels, thereby suppressing the release of pro-inflammatory cytokines like TNFα. nih.gov The structure-activity relationship studies in that research highlighted the importance of the specific arrangement of substituents on the indazole ring for CRAC channel inhibitory activity. nih.gov Notably, the reverse amide isomers of active indazole-3-carboxamides were found to be inactive, indicating a strict structural requirement for this biological effect. nih.gov Another compound, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), has been identified as a potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel, which is also involved in calcium signaling, though distinct from CRAC channels. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

There is no specific information in the available literature regarding the inhibitory activity of 3-(2H-Indazol-2-yl)propan-1-amine on Indoleamine 2,3-Dioxygenase 1 (IDO1).

IDO1 is a significant target in cancer immunotherapy, and various inhibitors have been developed. nih.govacs.orgnih.gov The development of small-molecule inhibitors for IDO1 has been an active area of research, with compounds like Epacadostat (INCB024360) being one of the most potent examples. nih.gov The mechanism of such inhibitors often involves direct interaction with the heme group in the active site of the enzyme. acs.org While a wide range of chemical scaffolds have been explored for IDO1 inhibition, including those based on azoles, specific data for this compound is absent from these studies. acs.org

S-Adenosyl Homocysteine/Methylthioadenosine Nucleosidase (SAH/MTAN) Inhibition

Information regarding the inhibitory effects of this compound on S-Adenosyl Homocysteine/Methylthioadenosine Nucleosidase (SAH/MTAN) is not present in the reviewed scientific literature.

Cellular Pathway Modulation and Antimicrobial Effects

Anti-Inflammatory Mechanisms (e.g., Glucocorticoid Receptor Modulation, COX-2 Inhibition)

There is no direct evidence to suggest that this compound acts as a modulator of the glucocorticoid receptor (GR). A patent has been filed for certain indazole derivatives as glucocorticoid receptor ligands for the treatment of inflammation and allergic conditions, but this does not specifically name or describe the activity of this compound. google.com Selective glucocorticoid receptor modulators (SGRMs) are of interest as they may retain anti-inflammatory properties with fewer side effects. nih.gov Some SGRMs exert their effects in part by up-regulating dual specificity phosphatase 1 (DUSP1). nih.gov

No studies have been found that evaluate the inhibitory effect of this compound on cyclooxygenase-2 (COX-2).

The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Various heterocyclic compounds have been designed and synthesized as selective COX-2 inhibitors. nih.gov For example, a series of imidazo[1,2-a]pyridine (B132010) derivatives have shown promise as potent and selective COX-2 inhibitors. nih.gov Additionally, some flavonoids have been shown to inhibit lipopolysaccharide-induced COX-2 gene expression. nih.gov However, the role of this compound in this context has not been explored.

Antiproliferative Activity and Apoptosis Induction

Specific data on the antiproliferative activity and apoptosis-inducing effects of this compound is not available.

The indazole ring is a key feature in many compounds with demonstrated anticancer properties. nih.gov For instance, a series of 1H-indazole-3-amine derivatives were synthesized and showed inhibitory activity against several human cancer cell lines. nih.gov One of the lead compounds from this series was found to induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov Other studies on different heterocyclic structures have also reported antiproliferative activities, but these are not directly related to this compound. nih.gov

Antimicrobial Activities

Derivatives of 2H-indazole have been synthesized and evaluated for their efficacy against a range of pathogens, including protozoa, bacteria, and fungi. nih.govasm.org These studies reveal a promising spectrum of activity, particularly against protozoal and fungal organisms.

A variety of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated significant in vitro activity against several pathogenic protozoa. nih.gov Biological evaluations have shown that many of these synthesized compounds exhibit potent antiprotozoal effects, in some cases surpassing the efficacy of metronidazole (B1676534), a standard reference drug. nih.govnih.gov

Research has highlighted that substitutions on the 2-phenyl ring play a crucial role in the antiprotozoal activity. nih.gov For instance, compounds featuring a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the 2-position of the indazole ring were among the most active against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. asm.orgresearchgate.net The introduction of a phenyl group at the 3-position of the 2-phenyl-2H-indazole scaffold was also explored, with some of the resulting 2,3-diphenyl-2H-indazole derivatives retaining or slightly increasing their potency against at least two of the tested parasites. asm.org

Notably, the activity of indazole derivatives against G. intestinalis was a novel finding, suggesting that the 2-phenyl-2H-indazole framework is a promising starting point for the design of new antiprotozoal agents. asm.org Many of the tested compounds were found to be more potent than metronidazole against G. intestinalis, with one derivative, compound 18 , being 12.8 times more active. nih.govnih.gov The majority of these compounds also showed greater potency against E. histolytica compared to the other two protozoa. asm.org

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC₅₀ in µM)

| Compound Name | Structure | G. intestinalis | E. histolytica | T. vaginalis |

|---|---|---|---|---|

| 2-Phenyl-2H-indazole (7) | 2-phenyl substituted | 0.130 ± 0.010 | 0.140 ± 0.020 | 0.130 ± 0.010 |

| 2-(4-Chlorophenyl)-2H-indazole (8) | 2-phenyl substituted | 0.080 ± 0.010 | 0.040 ± 0.004 | 0.080 ± 0.010 |

| 2,3-Diphenyl-2H-indazole (16) | 2,3-diphenyl substituted | 0.060 ± 0.005 | 0.140 ± 0.010 | 0.060 ± 0.008 |

| 2-(4-Chlorophenyl)-3-phenyl-2H-indazole (17) | 2,3-diphenyl substituted | 0.080 ± 0.008 | 0.020 ± 0.003 | 0.080 ± 0.007 |

| Compound 18 | 2,3-diphenyl substituted | 0.039 ± 0.005 | 0.030 ± 0.003 | 0.060 ± 0.004 |

| Metronidazole (Reference) | Reference Drug | 0.500 ± 0.030 | 0.200 ± 0.020 | 0.100 ± 0.010 |

Data sourced from Pérez-Villanueva, et al. (2017). nih.gov

In contrast to their potent antiprotozoal effects, the 2H-indazole derivatives that were evaluated showed limited activity against the tested bacterial strains. nih.gov A selection of the most active antiprotozoal compounds were tested against the Gram-negative bacteria Escherichia coli and Salmonella enterica serovar Typhi. nih.govasm.org The results indicated that the compounds were either inactive or possessed very poor activity, even at high concentrations. nih.gov This suggests that this class of 2H-indazole derivatives may act as selective antiprotozoal agents with a narrow antibacterial spectrum. nih.gov Other reports also mention the synthesis and testing of indazole derivatives against various Gram-positive and Gram-negative bacteria, though specific data for 2H-indazole derivatives remains limited in this context. rsc.org

Certain 2H-indazole derivatives have demonstrated notable antifungal properties. nih.gov Specifically, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , exhibited in vitro growth inhibition against the opportunistic yeast pathogens Candida albicans and Candida glabrata. nih.govasm.orgnih.gov

Compound 23 showed a particularly strong inhibition halo against C. albicans. nih.gov Both compounds also displayed activity against C. glabrata, a species often less sensitive to commercial antifungal agents. nih.gov Further studies have confirmed that various 2-phenyl-2H-indazoles and 2,3-diphenyl-2H-indazole derivatives possess activity against both C. albicans and C. glabrata, highlighting the potential of the 2H-indazole scaffold in the development of new anticandidal drugs.

Table 2: Antifungal Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives

| Compound | Candida albicans (Inhibition Halo in mm) | Candida glabrata (Inhibition Halo in mm) |

|---|---|---|

| Compound 18 | 10 | 3 |

| Compound 23 | 13 | 4 |

Data represents inhibition halos at a concentration of 5 mg/mL, sourced from Pérez-Villanueva, et al. (2017). nih.gov

Interference with Microbial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to regulate gene expression based on population density, often controlling virulence and biofilm formation. The inhibition of QS pathways is considered a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. researchgate.net While various heterocyclic compounds like imidazoles and indoles have been investigated as QS inhibitors, there is a notable lack of specific research on the anti-quorum sensing activities of 2H-indazole-based compounds. nih.govasm.org The current scientific literature reviewed does not provide direct evidence of 2H-indazole derivatives interfering with microbial quorum sensing systems, indicating a potential area for future investigation.

Future Research Directions and Translational Potential for 3 2h Indazol 2 Yl Propan 1 Amine

Refinement of Synthetic Methodologies for Enhanced Yield and Selectivity

Several promising avenues exist for refining the synthesis. One approach involves the use of specific catalysts and reagents that favor N2 alkylation. For instance, methods employing copper(II) triflate or trifluoromethanesulfonic acid as promoters for the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates have demonstrated high N2 selectivity for various alkyl groups and could be adapted for the aminopropyl side chain. wuxibiology.comresearchgate.net Another strategy is the application of one-pot, multi-component reactions, which can streamline the synthetic process. A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been shown to produce 2H-indazoles with high functional group tolerance. organic-chemistry.org Investigating the use of a protected 3-aminopropan-1-amine in such a reaction could provide a more direct and efficient route.

Furthermore, exploring alternative synthetic pathways, such as the reductive amination of a suitable 2H-indazol-2-yl-propanal or the modification of a pre-existing side chain on the indazole core, could lead to improved yields and purity. mdpi.com The development of a scalable and cost-effective synthesis is paramount for enabling extensive preclinical and potential clinical studies.

Table 1: Potential Synthetic Strategies for 3-(2H-Indazol-2-yl)propan-1-amine

| Strategy | Reagents/Catalysts | Potential Advantages | Key Challenges |

| N2-Selective Alkylation | 1H-Indazole, protected 3-bromopropan-1-amine, Cu(OTf)₂ or TfOH | High N2 regioselectivity wuxibiology.comresearchgate.net | Synthesis of the alkylating agent, deprotection step |

| One-Pot Three-Component Reaction | 2-Bromobenzaldehyde, protected 3-aminopropan-1-amine, NaN₃, Cu₂O-NP | High efficiency, atom economy organic-chemistry.org | Optimization of reaction conditions for the specific amine |

| Reductive Amination | 2H-Indazol-2-yl-propanal, NH₃/reducing agent | Direct introduction of the primary amine | Synthesis of the aldehyde precursor |

| Side-Chain Modification | e.g., Reduction of 3-(2H-indazol-2-yl)propanenitrile | Utilizes readily available starting materials | Potential for side reactions |

Advanced Ligand Design through Integrated Computational and SAR Approaches

To unlock the full therapeutic potential of this compound, a systematic exploration of its structure-activity relationships (SAR) is essential. This can be powerfully augmented by computational modeling and docking studies to guide the rational design of more potent and selective analogues. The 2H-indazole scaffold is a known "privileged structure" that interacts with a variety of biological targets, particularly protein kinases. nih.govnih.gov

Future research should involve the synthesis of a focused library of derivatives by modifying both the indazole core (e.g., with substituents at the 3, 5, and 6 positions) and the propanamine side chain. The primary amine of the parent compound serves as a key handle for introducing diverse functionalities, allowing for the exploration of different charge, polarity, and steric properties to optimize target engagement.

Computational approaches, such as molecular docking simulations, can be employed to predict the binding modes of these analogues within the active sites of various kinases, such as SGK1, Tie2, and SRC, for which 2H-indazoles have shown inhibitory activity. nih.gov This in silico screening can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process. By integrating these computational predictions with the experimental data from SAR studies, a deeper understanding of the key molecular interactions driving biological activity can be achieved.

Exploration of Novel Biological Targets and Polypharmacology

While the 2H-indazole core is frequently associated with kinase inhibition, the therapeutic landscape for this compound and its derivatives may be much broader. nih.govnih.gov A comprehensive screening of this compound against a wide range of biological targets is warranted to uncover novel therapeutic applications. This could include panels of G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.

The concept of polypharmacology, where a single drug modulates multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases like cancer and inflammatory disorders. nih.gov Given the promiscuous nature of the indazole scaffold, it is plausible that this compound could exhibit a multi-target profile. For instance, some indazole derivatives have shown dual inhibitory activity against different kinase families or have combined anti-inflammatory and antimicrobial properties. nih.gov Future studies should aim to characterize the polypharmacological profile of this compound, which could reveal synergistic therapeutic effects or potential off-target liabilities. High-throughput screening and chemoproteomic approaches can be instrumental in identifying the full spectrum of its biological interactions.

Development of 2H-Indazole-Amine Conjugates and Prodrugs for Targeted Delivery

To enhance the therapeutic index and overcome potential limitations such as poor solubility or off-target toxicity, the development of conjugates and prodrugs of this compound represents a promising translational strategy. nih.govfrontiersin.org The primary amine on the side chain provides a convenient attachment point for various conjugation partners.

One exciting avenue is the development of antibody-drug conjugates (ADCs). rsc.org By linking a highly potent derivative of this compound to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells, minimizing systemic exposure and associated side effects.

Prodrug strategies can also be employed to improve the pharmacokinetic properties of the parent compound. For example, masking the primary amine with a bioreversible moiety that is cleaved by specific enzymes at the target site can enhance drug delivery and release. researchgate.net An N-acyloxymethyl group, for instance, has been successfully used to create a more water-soluble prodrug of an indazole derivative with improved anti-HIV activity. nih.gov Another approach is to design stimuli-responsive prodrugs that are activated by the unique microenvironment of diseased tissues, such as low pH or the presence of specific enzymes. frontiersin.org

Table 2: Potential Conjugate and Prodrug Strategies

| Strategy | Approach | Potential Advantage |

| Antibody-Drug Conjugate (ADC) | Covalent linkage to a tumor-targeting antibody | Targeted delivery of a potent cytotoxic agent to cancer cells rsc.org |

| Enzyme-Cleavable Prodrug | Masking the amine with a linker cleaved by tumor-specific enzymes (e.g., cathepsins) | Selective drug release in the tumor microenvironment youtube.com |

| pH-Sensitive Prodrug | Incorporating an acid-labile linker | Drug release in the acidic environment of tumors or endosomes |

| Solubility-Enhancing Prodrug | Attachment of hydrophilic moieties (e.g., phosphates, amino acids) | Improved aqueous solubility for better formulation and bioavailability nih.gov |

Application of Chemical Biology Tools to Elucidate Detailed Molecular Mechanisms

A thorough understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its successful translation into a clinical candidate. Chemical biology offers a powerful toolkit for this purpose. nih.govthirdplacebooks.com

The synthesis of chemical probes derived from this compound will be instrumental in target identification and validation. These probes can be designed with "clickable" tags (e.g., alkynes or azides) or photo-affinity labels to enable covalent capture of their protein targets from cell lysates or living cells. Subsequent proteomic analysis can then identify the bound proteins, providing direct evidence of the drug's molecular targets.

Furthermore, these chemical probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its targets, offering insights into its site of action. Techniques like Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement in a cellular context. By applying these advanced chemical biology tools, researchers can move beyond simple in vitro assays and gain a more nuanced understanding of how this compound functions within a complex biological system, ultimately paving the way for its rational development as a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.